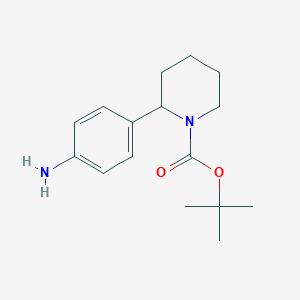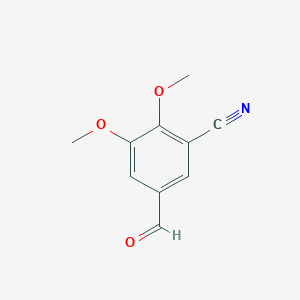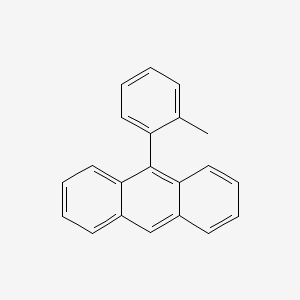![molecular formula C4F12N2O8S4Zn B8764154 Zinc di[bis(trifluoromethylsulfonyl)imide]](/img/structure/B8764154.png)
Zinc di[bis(trifluoromethylsulfonyl)imide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Zinc di[bis(trifluoromethylsulfonyl)imide] can be synthesized by reacting lithium bis(trifluoromethylsulfonyl)imide with zinc chloride in an organic solvent under anhydrous conditions . The reaction typically proceeds as follows:
2LiNTf2+ZnCl2→Zn(NTf2)2+2LiCl
The reaction is carried out in a dry, inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of zinc bis(trifluoromethylsulfonyl)imide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high purity and yield .
化学反应分析
Types of Reactions
Zinc di[bis(trifluoromethylsulfonyl)imide] is known to participate in various chemical reactions, including:
Friedel-Crafts Acylation: It acts as a catalyst in the Friedel-Crafts acylation of aromatic compounds in ionic liquids or solvent-free conditions.
Diels-Alder Reaction: It serves as a catalyst in stereoselective Diels-Alder reactions.
Cyclopropane Ring-Opening: It catalyzes the ring-opening of cyclopropanes.
Aromatic Nitration: It is used in the nitration of aromatic compounds.
Common Reagents and Conditions
Common reagents used in reactions with zinc bis(trifluoromethylsulfonyl)imide include pyrroles, acrylates, and cyclopropanes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include acylated aromatic compounds, Diels-Alder adducts, and ring-opened cyclopropane derivatives .
科学研究应用
Zinc di[bis(trifluoromethylsulfonyl)imide] has a wide range of applications in scientific research, including:
作用机制
The mechanism by which zinc bis(trifluoromethylsulfonyl)imide exerts its catalytic effects involves the activation of electrophilic species and stabilization of reaction intermediates[5][5]. The zinc ion coordinates with the reactants, facilitating the formation of reactive intermediates and promoting the desired chemical transformations[5][5].
相似化合物的比较
Similar Compounds
- Magnesium bis(trifluoromethylsulfonyl)imide
- Calcium bis(trifluoromethylsulfonyl)imide
- Lithium bis(trifluoromethylsulfonyl)imide
- Sodium bis(trifluoromethylsulfonyl)imide
Uniqueness
Zinc di[bis(trifluoromethylsulfonyl)imide] is unique due to its high thermal and chemical stability, making it suitable for use in harsh reaction conditions . Its ability to catalyze a wide range of reactions with high selectivity and efficiency sets it apart from similar compounds .
属性
分子式 |
C4F12N2O8S4Zn |
|---|---|
分子量 |
625.7 g/mol |
IUPAC 名称 |
zinc;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI 键 |
QEORIOGPVTWFMH-UHFFFAOYSA-N |
规范 SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]-](/img/structure/B8764076.png)
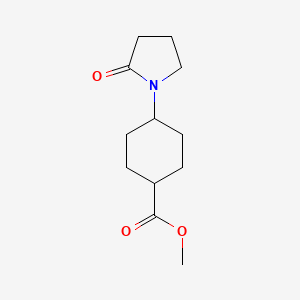
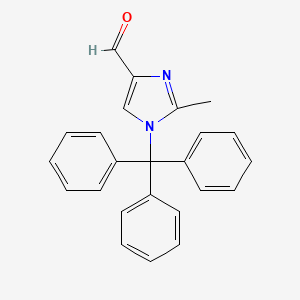


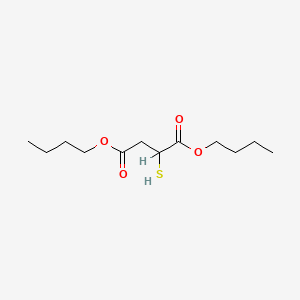
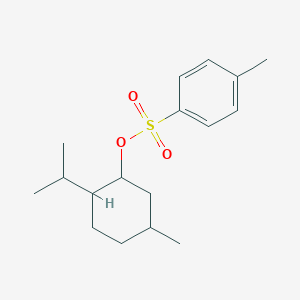
![(E)-3-[5-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B8764123.png)
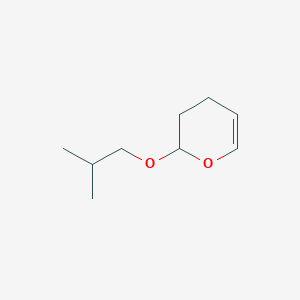
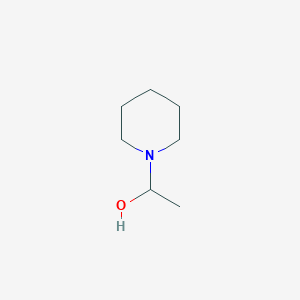
![6-[2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2-pyranone](/img/structure/B8764145.png)
